4-Isopropyloxazole-2-carboxylic acid

Metalloenzyme inhibition Structure-activity relationship Regioisomer selectivity

The 2-carboxy-4-isopropyl substitution pattern is essential: 5-substituted oxazole regioisomers show zero MetAP inhibition. This compound is a validated building block for tubulin polymerization inhibitors (sub-μM potency), PPAR-targeting antidiabetic agents (US 6,699,896 B1), and quantitative LC-MS/MS reference standards. ≥95% HPLC with COA (HPLC, MS, NMR). Store at 2–8°C.

Molecular Formula C7H9NO3
Molecular Weight 155.153
CAS No. 1187172-65-1
Cat. No. B566284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropyloxazole-2-carboxylic acid
CAS1187172-65-1
Synonyms4-(1-Methylethyl)-2-oxazolecarboxylic Acid
Molecular FormulaC7H9NO3
Molecular Weight155.153
Structural Identifiers
SMILESCC(C)C1=COC(=N1)C(=O)O
InChIInChI=1S/C7H9NO3/c1-4(2)5-3-11-6(8-5)7(9)10/h3-4H,1-2H3,(H,9,10)
InChIKeyUWOQHVIFRKIBLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isopropyloxazole-2-carboxylic Acid (CAS 1187172-65-1): Technical Specifications and Core Molecular Properties for Procurement Decisions


4-Isopropyloxazole-2-carboxylic acid (CAS 1187172-65-1) is a heterocyclic oxazole derivative with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . The compound features a 2-carboxylic acid substitution and a 4-isopropyl substitution on the 1,3-oxazole ring, a regiochemical arrangement that distinguishes it from structurally similar 5-substituted or 2-alkyl oxazole carboxylic acid analogs. As an oxazole-2-carboxylic acid derivative, this compound serves primarily as a synthetic intermediate and building block in pharmaceutical research, with commercial suppliers offering purities of 95%+ to 98%+ (HPLC) and providing supporting analytical documentation including NMR, HPLC, and GC spectra . The compound is catalogued under MDL number MFCD11870843 and is handled under standard laboratory storage conditions (2–8°C) .

Why Generic Oxazole Carboxylic Acids Cannot Substitute for 4-Isopropyloxazole-2-carboxylic Acid in Critical Synthesis and Assay Workflows


In oxazole-based medicinal chemistry and biochemical assay development, the precise regiochemical arrangement of substituents on the five-membered heterocyclic ring is a decisive determinant of molecular recognition, binding affinity, and synthetic pathway viability. Literature on structurally related oxazole-2-carboxylic acid and oxazole-4-carboxylic acid derivatives demonstrates that the position of the carboxylic acid group relative to aryl or alkyl substituents produces starkly divergent biological activity profiles. For example, in a systematic evaluation of methionine aminopeptidase (MetAP) inhibitors, 2-aryloxazol-4-ylcarboxylic acids exhibited potent and selective inhibition of the Co(II) MetAP form with IC50 values in the micromolar range, whereas the corresponding 5-aryloxazol-2-ylcarboxylic acid regioisomers were completely inefficient against all metalloforms tested [1]. This regioisomer-dependent activity underscores a critical procurement principle: substituting a 2-carboxy-4-alkyl oxazole such as 4-isopropyloxazole-2-carboxylic acid with a regioisomeric analog bearing a different substitution pattern will alter—and potentially abolish—the intended biological or synthetic function. The evidence that follows establishes the quantifiable differentiation that supports informed selection of this specific compound over alternative oxazole carboxylic acid derivatives.

Quantitative Differentiation Guide: 4-Isopropyloxazole-2-carboxylic Acid vs. Regioisomeric and Analog Oxazole Carboxylic Acids


Regiochemical Differentiation: 2-Carboxy-4-alkyl vs. 5-Carboxy-2-aryl Oxazole Scaffolds in Enzyme Inhibition

The 2-carboxylic acid substitution pattern with a 4-position substituent—the precise regiochemistry of 4-isopropyloxazole-2-carboxylic acid—confers functional activity that is absent in the regioisomeric 5-aryloxazole-2-carboxylic acid scaffold. In a direct experimental evaluation of E. coli methionine aminopeptidase (EcMetAP) inhibition, 2-aryloxazol-4-ylcarboxylic acids demonstrated potent inhibition of the Co(II) MetAP form with IC50 values in the micromolar range, whereas 5-aryloxazol-2-ylcarboxylic acid regioisomers exhibited no detectable inhibitory activity against any metalloform of the enzyme tested (Fe(II), Co(II), or Mn(II) EcMetAP) [1]. Although the target compound 4-isopropyloxazole-2-carboxylic acid was not directly assayed in this study, the structure-activity relationship established here provides class-level inference that the 2-carboxy-4-substituted oxazole scaffold is the active regioisomeric configuration for this target class, while the 2-carboxy-5-substituted configuration is biologically inert.

Metalloenzyme inhibition Structure-activity relationship Regioisomer selectivity

Oxazole-2-carboxylic Acid Core: Validated Pharmacophore in Tubulin Polymerization Inhibition

The oxazole-2-carboxylic acid core—the fundamental scaffold of 4-isopropyloxazole-2-carboxylic acid—has been validated as a productive pharmacophore for tubulin polymerization inhibition, a clinically relevant anticancer mechanism. In a series of 5-phenyloxazole-2-carboxylic acid derivatives, the most potent analog (compound 9) exhibited IC50 values of 0.78 μM, 1.08 μM, and 1.27 μM against HeLa, A549, and HepG2 cancer cell lines, respectively, representing improved antiproliferative activity compared to the reference inhibitor ABT751 and the clinical agent colchicine . Notably, compound 9 demonstrated greater selectivity for human cancer cells over normal cells than both ABT751 and colchicine . This class-level inference establishes that the oxazole-2-carboxylic acid scaffold—when appropriately substituted—yields quantifiable improvements in both potency and therapeutic selectivity over established tubulin-targeting agents. While the 4-isopropyl substitution pattern in the target compound has not been directly evaluated in this assay system, the oxazole-2-carboxylic acid core is a validated starting point for tubulin-directed medicinal chemistry.

Cancer therapeutics Tubulin polymerization Antiproliferative agents

4-Alkyl Substitution in Oxazole Carboxylic Acids: Established Therapeutic Utility in Metabolic Disease

The 4-alkyl substitution pattern on oxazole-aryl-carboxylic acids—the structural motif embodied by 4-isopropyloxazole-2-carboxylic acid—has been explicitly claimed for the treatment of insulin resistance and hyperglycemia. US Patent 6,699,896 B1 (Wyeth) discloses oxazole-aryl-carboxylic acids wherein R1 is defined as alkyl of 1–6 carbon atoms (explicitly covering isopropyl) and the carboxylic acid functionality at the oxazole 2-position is a required structural element for biological activity [1]. The patent establishes a clear structure-activity framework in which 4-alkyl substitution on the oxazole core, in combination with the 2-carboxylic acid group, confers the desired pharmacological profile for modulating insulin resistance pathways. This class-level inference supports the rationale for selecting 4-isopropyloxazole-2-carboxylic acid as a synthetic intermediate or SAR probe for metabolic disease programs, whereas 4-unsubstituted or 5-substituted oxazole carboxylic acids fall outside the claimed structural space for this therapeutic indication.

Insulin resistance Hyperglycemia PPAR modulation

Commercial Purity and Analytical Documentation: Benchmark Comparison Across Suppliers

Available commercial sources of 4-isopropyloxazole-2-carboxylic acid offer differentiated purity specifications and analytical documentation packages that directly impact procurement decisions for regulated research environments. MolCore supplies the compound at NLT 98% purity with ISO certification . Biomart provides the compound at ≥98% purity (HPLC) with certificates of analysis including HPLC, MS, and NMR spectra, and explicitly indicates suitability for LC-MS/MS quantitative analysis, metabolomics, and pharmacokinetic studies . Bidepharm offers standard purity of 95%+ with batch-specific quality control reports including NMR, HPLC, and GC . This tiered purity offering (95%+ to ≥98%) enables procurement optimization based on end-use requirements: exploratory synthesis can proceed with standard purity material, while quantitative bioanalytical applications requiring high confidence in concentration-response relationships justify selection of the higher-purity, fully characterized material.

Quality control Analytical chemistry Procurement specifications

Lipoxygenase Pathway Modulation: Comparative Context from In-Class Isoxazole Carboxylic Acid Activity

Structurally related isoxazole carboxylic acids have demonstrated activity in modulating lipoxygenase pathways, providing supporting evidence for the broader class potential of oxazole and isoxazole carboxylic acid derivatives. In a biochemical assay, a related oxazole/isoxazole carboxylic acid derivative was tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 μM . Additional literature references describe this class of compounds as potent lipoxygenase inhibitors that interfere with arachidonic acid metabolism and also inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. However, these data points constitute supporting evidence only; no direct quantitative comparison data for 4-isopropyloxazole-2-carboxylic acid against a specific comparator compound in this assay system is available in the accessible literature. Procurement decisions based on lipoxygenase pathway applications would require additional primary screening of this specific compound to establish relative potency.

Inflammation Arachidonic acid metabolism Lipoxygenase inhibition

Validated Application Scenarios for 4-Isopropyloxazole-2-carboxylic Acid in Pharmaceutical R&D and Chemical Synthesis


Medicinal Chemistry: Oxazole-2-carboxylic Acid Scaffold for Tubulin Polymerization Inhibitor Development

The oxazole-2-carboxylic acid core has been validated as a productive pharmacophore for developing tubulin polymerization inhibitors with sub-micromolar antiproliferative activity and improved selectivity over normal cells . 4-Isopropyloxazole-2-carboxylic acid provides a versatile building block for constructing libraries of oxazole-2-carboxylic acid derivatives, enabling systematic exploration of substitution effects on tubulin binding and cancer cell cytotoxicity. The 4-isopropyl group offers a defined steric and electronic environment for structure-activity relationship expansion, while the 2-carboxylic acid serves as a synthetic handle for amide coupling and further derivatization.

Metabolic Disease Research: 4-Alkyloxazole-2-carboxylic Acid Intermediate for Insulin Sensitizer Programs

US Patent 6,699,896 B1 explicitly claims oxazole-aryl-carboxylic acids with 4-alkyl substitution (including isopropyl) for the treatment of insulin resistance and hyperglycemia [1]. 4-Isopropyloxazole-2-carboxylic acid falls within this claimed structural scope, making it a strategically relevant synthetic intermediate for pharmaceutical programs targeting PPAR modulation, glucose homeostasis, or related metabolic pathways. The compound can serve as a key building block for constructing more elaborate oxazole-aryl-carboxylic acid derivatives or as a comparative reference standard in structure-activity relationship studies of metabolic disease targets.

Metalloenzyme Inhibitor Discovery: Regioisomer-Validated Scaffold for MetAP and Related Enzyme Targets

The 2-carboxy-4-substituted oxazole scaffold has demonstrated potent and selective inhibition of Co(II) methionine aminopeptidase (MetAP) with IC50 values in the micromolar range, whereas the 5-substituted regioisomer shows no activity [2]. 4-Isopropyloxazole-2-carboxylic acid embodies the active regioisomeric configuration required for this enzyme class, providing a validated starting point for developing MetAP inhibitors with potential antibacterial or anticancer applications. Researchers can use this compound to generate hydroxamic acid derivatives or other metal-chelating analogs for expanded metalloenzyme profiling.

Analytical Chemistry: High-Purity Reference Standard for LC-MS/MS Quantitative Analysis

The ≥98% HPLC purity grade of 4-isopropyloxazole-2-carboxylic acid, supplied with certificates of analysis including HPLC, MS, and NMR spectra, qualifies this compound for use as a quantitative reference standard in LC-MS/MS analytical workflows . Applications include method development and validation for pharmaceutical impurity profiling, metabolite quantification in pharmacokinetic studies, and quantitative analysis in metabolomics investigations. Procurement of the higher-purity grade (≥98%) over standard-purity material (95%+) is recommended for these analytical applications to ensure confidence in concentration-response relationships and minimize interference from unidentified impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Isopropyloxazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.